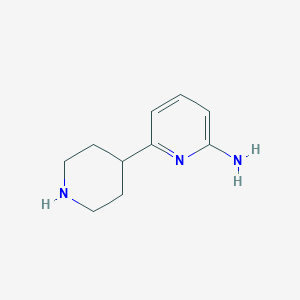

6-(Piperidin-4-yl)pyridin-2-amine

Beschreibung

Significance of Pyridine (B92270) and Piperidine (B6355638) Moieties as Chemical Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is a fundamental azaheterocycle in medicinal chemistry, prized for its versatile properties. nih.gov It is a six-membered aromatic ring similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This nitrogen atom imparts basicity, polarity, and the ability to form hydrogen bonds, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov Pyridine scaffolds are integral to numerous FDA-approved drugs, demonstrating a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov The analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govresearchgate.netwikipedia.org Its non-planar, chair-like conformation allows for specific three-dimensional arrangements of substituents, which is crucial for precise interactions with biological targets. nih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals and are explored for a multitude of therapeutic applications, including as antipsychotics, antihistamines, and analgesics. nih.govresearchgate.net The synthesis of piperidines is a well-developed area of organic chemistry, with primary methods including the hydrogenation of pyridine precursors. nih.govmdpi.com

Overview of the 2-Aminopyridine (B139424) and 4-Substituted Piperidine Structural Class and its Research Relevance

The 2-aminopyridine structural class is recognized as a privileged pharmacophore in drug discovery. rsc.orgresearchgate.net This simple, low-molecular-weight moiety is easily functionalized and can serve as a starting point for the synthesis of a diverse array of biologically active molecules with minimal side reactions. rsc.org Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities. rsc.orgresearchgate.net Recent research continues to highlight the potential of this class; for instance, novel 2-aminopyridine derivatives have been rationally designed as potent dual inhibitors of ROS1 and ALK kinases to combat drug resistance in cancer therapy. tandfonline.com Further studies have identified new derivatives as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), showing promise for treating refractory solid tumors and hematological malignancies. nih.govacs.org

| Research Area | Example Application | Reference(s) |

| Oncology | Dual inhibitors of ROS1/ALK kinases to combat drug resistance. | tandfonline.com |

| Oncology | Dual inhibitors of CDK9/HDACs for refractory tumors. | nih.govacs.org |

| Infectious Diseases | Synthesis of antiparasitic, antibacterial, and antiviral agents. | researchgate.net |

| Neurology | Development of anticonvulsant and anti-Alzheimer agents. | researchgate.net |

| Inflammation | Basis for anti-inflammatory and analgesic compounds. | researchgate.net |

| Table 2: Selected Research Applications of the 2-Aminopyridine Structural Class. |

The 4-substituted piperidine class is also of high importance in medicinal chemistry. The substitution at the 4-position of the piperidine ring provides a key vector for modifying a molecule's properties and biological activity. Structure-activity relationship (SAR) studies on this class have led to the development of highly potent and selective agents for various targets. For example, optimization of 4-substituted piperidines has yielded potent direct renin inhibitors for the treatment of hypertension and high-affinity NK1 antagonists. acs.orgacs.orgnih.gov This structural motif is also central to the design of ligands for opioid receptors, where modifications to the 4-position substituent can balance agonist and antagonist activities at different receptor subtypes. nih.gov

| Target/Application | Example | Reference(s) |

| Renin Inhibitors | Optimization of 4-hydroxy-3,5-substituted piperidines led to potent oral direct renin inhibitors. | acs.orgnih.gov |

| NK1 Antagonists | 4,4-disubstituted piperidines identified as high-affinity NK1 antagonists. | acs.org |

| Opioid Receptors | 4-substituted piperazines and piperidines developed as balanced MOR agonists/DOR antagonists. | nih.gov |

| CH24H Inhibitors | 4-Phenyl-3-(piperidin-4-yl)pyridine derivatives were explored as inhibitors of cholesterol 24-hydroxylase. | acs.org |

| Table 3: Selected Research Applications of the 4-Substituted Piperidine Structural Class. |

Positioning within Heterocyclic Compound Design and Synthetic Strategies

The design of hybrid molecules incorporating multiple pharmacophoric fragments is a powerful strategy in modern drug discovery. The structure of 6-(piperidin-4-yl)pyridin-2-amine exemplifies this approach by combining the desirable features of the 2-aminopyridine and 4-substituted piperidine scaffolds. researchgate.net The selection of such heterocyclic systems is not random but is based on their potential to favorably alter physicochemical parameters and efficacy. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXYPGSDNXZJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Piperidin 4 Yl Pyridin 2 Amine and Its Analogs

Established Synthetic Routes to Piperidine-Pyridinamine Scaffolds

The foundational methods for constructing the piperidine-pyridinamine framework often involve a stepwise approach, focusing on the modification of either the pyridine (B92270) or piperidine (B6355638) ring. researchgate.net These strategies are well-documented and provide reliable access to the core structure.

Strategies Involving Pyridine Ring Functionalization and Derivatization

A common and direct approach involves the functionalization of a pre-existing pyridine ring, followed by subsequent reactions to introduce the piperidine moiety. This can be achieved through various methods, including the hydrogenation of a substituted pyridine. researchgate.net One strategy is to start with a pyridine derivative that already contains a suitable precursor to the piperidine ring or a group that can be converted into it. For instance, a 4-substituted pyridine can be subjected to reactions that build the piperidine ring.

The hydrogenation of a pre-formed pyridine or pyridinium (B92312) ring is a prevalent method for creating the saturated piperidine ring. researchgate.net This can be accomplished using various catalytic systems, often under elevated pressure and temperature. nih.gov The choice of catalyst and reaction conditions is crucial to achieve the desired stereoselectivity, especially when substituted pyridines are used. nih.gov

| Starting Material | Reagent/Catalyst | Product | Reference |

| Substituted Pyridine | H₂, Metal Catalyst (e.g., Rh/C, Pd/C) | Substituted Piperidine | nih.govorganic-chemistry.org |

| Pyridine N-oxide | Ammonium (B1175870) formate (B1220265), Pd/C | Piperidine | organic-chemistry.org |

Piperidine Ring Annulation and Subsequent Modifications

Alternatively, the synthesis can commence with the formation of the piperidine ring, followed by the introduction of the 2-aminopyridine (B139424) group. This often involves intramolecular cyclization reactions to form the piperidine ring from an acyclic precursor. mdpi.com These methods offer flexibility in introducing substituents onto the piperidine ring at an early stage.

Various cyclization strategies can be employed, including intramolecular aza-Michael reactions and other metal-catalyzed cyclizations. mdpi.com The choice of the acyclic precursor and the cyclization conditions dictates the substitution pattern and stereochemistry of the resulting piperidine ring. Once the piperidine ring is formed, it can be functionalized at the 4-position to allow for coupling with a suitable 2-aminopyridine precursor.

| Reaction Type | Key Features | Reference |

| Intramolecular Cyclization | Forms the piperidine ring from an acyclic precursor. mdpi.com | mdpi.com |

| Aza-Michael Reaction | An intramolecular variant can be used for piperidine ring formation. mdpi.com | mdpi.com |

Advanced Synthetic Approaches for Complex 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

More contemporary synthetic methods provide efficient and versatile routes to complex derivatives of this compound. These approaches often utilize metal-catalyzed reactions to form key carbon-carbon or carbon-nitrogen bonds, offering high yields and functional group tolerance. wikipedia.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound and its analogs. The Suzuki-Miyaura coupling, for instance, can be used to form the C-C bond between the pyridine and piperidine rings. researchgate.netnih.gov This typically involves the reaction of a halo-substituted pyridine with a piperidinylboronic acid or ester, or vice versa. nih.govorganic-chemistry.org These reactions are known for their high efficiency and tolerance of a wide range of functional groups. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation and is instrumental in synthesizing aryl amines. wikipedia.orglibretexts.org This reaction can be employed to couple an amine with an aryl halide. wikipedia.org In the context of this compound synthesis, it can be used to introduce the amino group at the 2-position of the pyridine ring or to couple the piperidine nitrogen with an appropriate pyridine derivative. nih.govresearchgate.net The development of various generations of catalyst systems has significantly expanded the scope and utility of this reaction, allowing for the coupling of a wide array of amines and aryl partners under mild conditions. wikipedia.org

| Reaction | Catalyst System | Bond Formed | Key Features | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine (B1218219) ligand | C-C | Couples a (hetero)aryl halide with a boronic acid/ester. researchgate.netsnnu.edu.cn | researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand | C-N | Couples an amine with an aryl halide. wikipedia.orglibretexts.org | wikipedia.orgnih.govresearchgate.net |

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions offer a direct method for functionalizing halopyridines. researchgate.net In the synthesis of this compound derivatives, a piperidine nucleophile can displace a halide (typically at the 4- or 6-position) on a pyridine ring that already contains an amino group at the 2-position. researchgate.net The reactivity of the halopyridine is enhanced by the electron-withdrawing nature of the pyridine nitrogen. researchgate.net Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. researchgate.net

| Reaction | Reactants | Key Features | Reference |

| Nucleophilic Aromatic Substitution | Halopyridine, Piperidine derivative | Direct C-N bond formation. researchgate.net | researchgate.net |

Reductive Amination and Related Condensation Reactions

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the bond between the piperidine nitrogen and a pyridinyl moiety. youtube.comyoutube.com This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comthieme-connect.de For the synthesis of this compound, this could involve reacting a 4-oxopiperidine derivative with 2-aminopyridine, followed by reduction. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) being commonly used due to their selectivity for the iminium ion over the carbonyl group. youtube.com This one-pot procedure is highly efficient for creating secondary and tertiary amines. thieme-connect.de

| Reaction | Reactants | Reducing Agent | Key Features | Reference |

| Reductive Amination | Ketone/Aldehyde, Amine | NaBH₃CN, H₂/Catalyst | Forms C-N bond via an imine/enamine intermediate. youtube.comyoutube.com | youtube.comyoutube.comthieme-connect.de |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization is a fundamental strategy for the formation of the piperidine ring in the synthesis of this compound analogs. This approach involves a substrate containing a nitrogen source, typically an amino group, and one or more reactive sites that participate in the ring closure. The formation of a new carbon-nitrogen (C-N) or carbon-carbon (C-C) bond is the key step in these reactions. mdpi.com

Various methods have been developed to induce intramolecular cyclization, including:

Radical-Mediated Amine Cyclization : This method utilizes radical intermediates to form the piperidine ring. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, although this can sometimes lead to the formation of a linear alkene by-product. nih.gov Other approaches involve the anodic C-H bond activation through electrolysis or copper-catalyzed activation of N-F and C-H bonds to generate radical cations that subsequently cyclize. mdpi.com

Acid-Mediated Cyclization : Stereoselective intramolecular 6-endo-trig cyclization of enones can be achieved using acidic conditions. mdpi.comnih.gov This method is effective for producing cis-2-methyl-4-oxo-6-alkylpiperidines in high yields. nih.gov

Metal-Catalyzed Cyclization : Transition metals like gold(I) can catalyze intramolecular dearomatization/cyclization reactions. mdpi.com Silver(I) catalysts have been employed for the intramolecular cyclization and oxazole (B20620) ring-opening to synthesize isoquinolones. acs.org

[2+2] Cycloaddition/Dearomatization : This strategy allows for the construction of semi-saturated polycycles, such as cyclobutane-fused indolizidines, in a one-pot manner through an intramolecular [2+2] cycloaddition of indoles. acs.org

The success of these cyclization reactions often depends on adherence to established principles like Baldwin's rules, which predict the favorability of different ring-closing pathways. mdpi.com

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses have gained significant attention due to their ability to combine multiple reaction steps into a single procedure, thereby increasing efficiency, reducing waste, and simplifying purification processes. researchgate.netnih.gov For the synthesis of pyridine and piperidine derivatives, several one-pot multicomponent reactions have been developed.

A notable example is the four-component piperidine-catalyzed reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation to produce 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.netnih.gov This method offers advantages such as shorter reaction times and excellent yields. researchgate.netnih.gov The proposed mechanism involves a series of condensations and cyclizations, initiated by a Knoevenagel condensation. researchgate.net

Another efficient one-pot method involves the reaction of alkyl 3-oxo-3-arylpropanoates with formamide (B127407) in the presence of ammonium acetate (B1210297) to synthesize 6-arylpyrimidin-4-ols. scispace.com Similarly, a one-pot synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones has been described through a multicomponent reaction. researchgate.net These protocols highlight the versatility of one-pot strategies in constructing complex heterocyclic systems from simple starting materials. scispace.comresearchgate.net

Stereoselective and Regioselective Synthesis Considerations

The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. google.com Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Design and Application of Chiral Catalysts and Ligands for Stereocontrol

Chiral catalysts and ligands play a crucial role in controlling the stereochemical outcome of reactions. In the synthesis of piperidine derivatives, various catalytic systems have been employed to achieve high enantioselectivity.

Rhodium-Catalyzed Reactions : Rhodium catalysts, in combination with specific chiral ligands, have been used for the site-selective and stereoselective functionalization of piperidines. nih.govresearchgate.net For instance, the C2 functionalization of N-Boc-piperidine can be catalyzed by Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine functionalization is effectively catalyzed by Rh₂(R-TPPTTL)₄. nih.govresearchgate.net These catalysts facilitate C-H insertions and cyclopropanations of donor/acceptor carbenes with high diastereoselectivity. nih.govresearchgate.net

Iridium-Catalyzed Hydrogen Transfer : Stereoselective synthesis of substituted piperidines can be achieved through an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov The use of water as a solvent in this process can prevent racemization and lead to highly enantioselective products. nih.gov

Organocatalysis : Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have been used for the diastereoselective reduction of substituted pyridines to piperidines. nih.gov

The choice of catalyst and ligand is critical and often tailored to the specific substrate and desired stereochemical outcome.

Regioselective Functionalization of Pyridine and Piperidine Heterocycles

Regioselective functionalization allows for the introduction of substituents at specific positions on the pyridine and piperidine rings, which is essential for tuning the properties of the final compound.

Pyridine Functionalization : The inherent electron-deficient nature of pyridines presents a challenge for regioselective C-H functionalization. researchgate.net Strategies to overcome this include the use of activating groups, such as N-oxides, to direct functionalization to specific positions. dntb.gov.ua For example, a practical C-4 functionalization of pyridines has been developed using a substituted urea (B33335) as a pyridine activation reagent. dntb.gov.ua

Piperidine Functionalization : The site of functionalization on the piperidine ring can be controlled by the choice of catalyst and the amine protecting group. nih.govresearchgate.net For example, C2-functionalization is often favored due to electronic activation, but steric hindrance can be a factor. researchgate.net C4-functionalization can be achieved by using catalysts and protecting groups that override the electronic preference for the C2 position. nih.govresearchgate.net Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening, have been used to achieve C3-functionalization. nih.govresearchgate.net The generation and trapping of a 3,4-piperidyne intermediate also provides a novel route to functionalized piperidines. nih.gov

Strategies for Amine Protection and Deprotection in Multi-Step Synthesis

In multi-step syntheses of complex molecules like this compound, the protection and deprotection of amine groups are crucial steps. researchgate.net Protecting groups are used to mask the reactivity of the amine functionality while other parts of the molecule are being modified. youtube.com

Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) researchgate.netnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation youtube.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) researchgate.netnih.gov |

| Trimethylsilylethoxymethyl | SEM | SEM-Cl | Acidic conditions (e.g., TFA) followed by a basic step nih.gov |

The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. The tert-butoxycarbonyl (Boc) group is widely used in non-peptide chemistry due to its ease of introduction and removal under relatively mild acidic conditions. google.comyoutube.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common choice, particularly in solid-phase peptide synthesis, and is removed by treatment with a secondary amine like piperidine. researchgate.netnih.gov

Challenges can arise during deprotection. For instance, the deprotection of the SEM group can be complicated by the release of formaldehyde, which may lead to side products. nih.gov Therefore, careful selection of the protecting group and optimization of deprotection conditions are essential for the successful synthesis of the target compound.

Spectroscopic Characterization and Structural Elucidation of 6 Piperidin 4 Yl Pyridin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide detailed information about the chemical environment of each atom, enabling unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 6-(piperidin-4-yl)pyridin-2-amine and its derivatives exhibit characteristic chemical shifts that are indicative of their specific molecular architecture. The analysis of these shifts, often influenced by the solvent used, provides a foundational understanding of the electronic environment of the pyridine (B92270) and piperidine (B6355638) rings. researchgate.net

In a typical ¹H NMR spectrum of a this compound derivative, the protons on the pyridine ring appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and piperidinyl substituents. The protons on the piperidine ring resonate at higher fields, with their chemical shifts and coupling patterns providing information about the ring's conformation. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyridine ring typically appear at lower fields compared to those of the piperidine ring due to their aromatic nature. rsc.org The chemical shifts are sensitive to substitution patterns on both rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 105 - 160 |

| Piperidine-H (axial) | 1.5 - 2.0 | 30 - 50 |

| Piperidine-H (equatorial) | 2.5 - 3.5 | 30 - 50 |

| Amino-H | 4.0 - 6.0 | - |

| Piperidine-C | - | 40 - 60 |

| Pyridine-C | - | 105 - 160 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Application of Advanced NMR Techniques for Comprehensive Structural Confirmation

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are often employed for complete and unambiguous structural confirmation, especially for complex derivatives. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in this regard.

COSY experiments establish correlations between coupled protons, helping to trace the proton connectivity within the pyridine and piperidine rings.

HSQC spectra correlate each proton to its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR data.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the pyridine and piperidine rings and for assigning quaternary carbons.

The use of these advanced techniques allows for a detailed and confident elucidation of the complete molecular structure of this compound derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound and its derivatives, MS provides crucial information for confirming their identity.

The mass spectrum of the parent compound, this compound, would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation patterns observed in the mass spectrum are particularly informative about the compound's structure. Common fragmentation pathways for amine-containing compounds often involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). acs.org For this compound, characteristic fragmentation could involve the cleavage of the bond connecting the piperidine and pyridine rings, or fragmentation within the piperidine ring itself. mdpi.com The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the functional groups present in a molecule and provide a "fingerprint" for identification.

The IR and Raman spectra of this compound and its derivatives display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The amino group (NH₂) on the pyridine ring gives rise to characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears in the 2800-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are typically found in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring or bending vibration of the amino group is usually observed around 1600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, X-ray crystallographic studies reveal the specific conformation of the piperidine ring, which typically adopts a chair conformation. nih.gov The analysis also determines the relative orientation of the pyridine and piperidine rings.

Crystal Packing and Intermolecular Non-Covalent Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by a variety of intermolecular non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its physical and chemical properties. In the solid, crystalline state, molecular conformation is fixed, allowing for precise measurement through techniques like X-ray crystallography. For molecules containing flexible ring systems, such as the piperidine moiety in this compound, the crystalline state provides a static view of the preferred spatial arrangement.

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize angular and torsional strain. This is the most stable conformation for piperidine itself and many of its derivatives. acs.orgnist.gov In substituted piperidines, the substituents can occupy either axial or equatorial positions. The energetic preference for the equatorial position is a well-established principle, as it minimizes steric hindrance.

In the case of derivatives, such as alectinib, which contains a 4-(morpholin-4-yl)piperidin-1-yl group, X-ray diffraction has confirmed that both the piperidine and morpholine (B109124) rings exist in the chair conformation within the crystal lattice. mdpi.com Similarly, a study on 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile revealed a chair conformation for the piperidine ring. researchgate.net Computational analyses on 4H-Dewar pyridines, which serve as rigid isosteres of piperidines, also compare their geometry to the chair conformation of the parent piperidine to validate their structural similarity. chemrxiv.org

Table 1: Crystallographic Data for Representative Piperidine Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| 2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile | Monoclinic | P21 | Piperidine ring in chair conformation. | researchgate.net |

| Alectinib Hydrochloride | (Details not specified) | (Details not specified) | Piperidine and morpholine rings in chair conformation. | mdpi.com |

| Furan-2,5-dicarboxamides and Pyridine-2,6-dicarboxamides | Monoclinic | P21/n or P21/c | Deviations from planarity in carboxamide groups lead to planar, semi-skew, and skew conformations. | mdpi.com |

This table presents data for related structures to infer the likely conformation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores like aromatic rings and double bonds.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-aminopyridine (B139424) chromophore. The saturated piperidine ring does not absorb significantly in the typical UV-Vis range (200-800 nm). youtube.com For the 2-aminopyridine portion, the primary transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals.

Research on 2-aminopyridine itself shows a broad absorption band around 298 nm. researchgate.net Derivatives of 2-aminopyridine have been reported to exhibit two main absorption bands, which are assigned to π→π* electronic transitions of the aromatic ring. researchgate.net For instance, one derivative displayed bands at 246 nm and 335 nm. researchgate.net These transitions are sensitive to the molecular environment, including the solvent and the presence of interacting species. For example, complexation with metal ions like Fe³⁺ can cause a red shift (a shift to longer wavelengths) in the absorption bands, indicating the involvement of both the pyridine and amine nitrogens in the interaction. researchgate.net

The possible electronic transitions in a molecule like this compound include n→π* and π→π. The n→π transitions, which involve promoting a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital, are typically less intense than π→π* transitions. youtube.com The π→π* transitions involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital and are characteristic of aromatic systems.

Table 2: Typical UV-Vis Absorption Data for 2-Aminopyridine and Derivatives

| Compound/Class | Absorption Maxima (λmax) | Assignment (Transition) | Reference |

| 2-Aminopyridine | ~298 nm | π→π | researchgate.net |

| 2-Aminopyridine Derivative | 246 nm, 335 nm | π→π | researchgate.net |

This table provides a general reference for the electronic transitions expected for the 2-aminopyridine moiety.

Chemical Reactivity and Derivatization Strategies of 6 Piperidin 4 Yl Pyridin 2 Amine

Amination Reactions and Post-Synthetic Modification of Amine Functionalities

The presence of both a primary amine on the pyridine (B92270) ring and a secondary amine within the piperidine (B6355638) ring makes 6-(piperidin-4-yl)pyridin-2-amine a versatile substrate for various amination and modification reactions. These reactions are crucial for introducing diverse functional groups and building molecular complexity.

Post-synthetic modification of the amine groups is a common strategy to create derivatives with altered properties. For instance, the primary and secondary amines can undergo acylation, alkylation, and arylation reactions. Peptide coupling reagents can be employed to attach amino acids or peptides to the amine functionalities, a technique often used in the development of new therapeutic agents. rsc.org

A notable reaction is the Chichibabin amination, which traditionally involves the reaction of pyridines with sodium amide to introduce a primary amino group at the C2 position. ntu.edu.sg While this compound already possesses a 2-amino group, related pyridine substrates can be aminated using this method or modern variations. For example, a composite of sodium hydride and an iodide salt can mediate the Chichibabin amination with primary alkylamines under milder conditions than the traditional approach. ntu.edu.sg

Furthermore, the primary amino group on the pyridine ring can be a handle for various transformations. For instance, it can be diazotized and subsequently replaced with other functional groups. The piperidine nitrogen can be readily alkylated or acylated to introduce a wide array of substituents, thereby modulating the compound's steric and electronic properties.

Oxidation Pathways of the Heterocyclic Rings and Amine Groups

The nitrogen atoms in both the pyridine and piperidine rings, as well as the primary amino group of this compound, are susceptible to oxidation. The specific oxidation products depend on the oxidant used and the reaction conditions.

Common oxidizing agents like hydrogen peroxide, peroxy acids (e.g., peroxybenzoic acid), and other peroxides can be used. wikipedia.orgnih.gov The oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide, while the piperidine nitrogen can also be oxidized. wikipedia.orggoogle.com The oxidation of the primary amino group can lead to various products, including nitroso or nitro compounds, depending on the strength of the oxidizing agent.

In the context of manganese-based oxidation catalysis, it has been observed that pyridin-2-yl based ligands can decompose in the presence of a manganese source, hydrogen peroxide, and a base to form pyridine-2-carboxylic acid. rsc.org This decomposition product then acts as the active catalyst.

N-Oxide Formation and its Chemical Significance

The formation of an N-oxide by oxidizing the pyridine nitrogen atom is a significant transformation that alters the electronic properties and reactivity of the pyridine ring. wikipedia.org Pyridine-N-oxides are generally less basic than the parent pyridines. wikipedia.org

The N-oxide functionality has several important implications in synthetic chemistry. It activates the pyridine ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.org For example, treatment of a pyridine-N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom at these positions. wikipedia.org The N-oxide group can later be removed by reduction, for instance, with zinc dust. wikipedia.org

Furthermore, N-oxides can be used as oxidizing reagents themselves in certain organic reactions. wikipedia.org In medicinal chemistry, the N-oxide group can improve the solubility and pharmacokinetic properties of a drug molecule. nih.gov It has been noted that N-oxides formed from the oxidation of tertiary amines in piperazine (B1678402) or piperidine rings can act as prodrugs, being converted back to the parent compound in the body. google.com

Reduction Reactions and Transformations to Saturated Analogs

The pyridine ring of this compound can be reduced to form the corresponding piperidine derivative, resulting in a fully saturated bicyclic amine. This transformation significantly alters the three-dimensional structure and basicity of the molecule.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation over transition metal catalysts such as platinum, palladium, or rhodium is a common method. nih.govorganic-chemistry.org For example, rhodium on carbon (Rh/C) has been shown to be effective for the complete hydrogenation of pyridines in water. organic-chemistry.org Another approach involves the use of sodium in boiling alcohol (the Ladenburg reduction). clockss.org

The reduction of pyridine N-oxides to piperidines can be achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org

Selective Reduction of the Pyridine Ring

Achieving selective reduction of the pyridine ring without affecting other functional groups can be a synthetic challenge. The choice of reducing agent and reaction conditions is critical.

Samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org However, this system can also lead to the elimination of certain functional groups like amino, chloro, and cyano groups from the pyridine ring. clockss.org

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. whiterose.ac.uk This method involves a one-pot amine oxidase/ene imine reductase cascade. Another strategy for accessing enantioenriched 3-piperidines involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and then a final reduction. acs.org

Electrophilic and Nucleophilic Substitution Reactions on Pyridine and Piperidine Rings

The pyridine ring in this compound is an electron-rich aromatic system due to the presence of the amino group, which directs electrophilic substitution primarily to the positions ortho and para to it (positions 3 and 5). However, the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, especially when an electron-withdrawing group is present or when the pyridine is activated, for example, as an N-oxide. researchgate.netresearchgate.net The 2-amino group can be displaced by other nucleophiles under certain conditions. For instance, a ruthenium-catalyzed amination of aminopyridines has been developed that proceeds via a transient η6-pyridine complex, enabling the cleavage of the pyridyl C-N bond. organic-chemistry.org

The piperidine ring, being a saturated heterocycle, undergoes reactions typical of secondary amines. The nitrogen atom is nucleophilic and can react with various electrophiles.

Coupling Reactions for Scaffold Expansion and Diversification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for expanding and diversifying the this compound scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, if a halogen atom is introduced onto the pyridine ring, it can serve as a handle for Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. The Buchwald-Hartwig amination can be used to couple the amino group of this compound with an aryl halide, or to couple a halogenated derivative of the scaffold with another amine. acs.org

These coupling strategies provide access to a vast array of derivatives with diverse substituents, which is highly valuable in drug discovery for exploring structure-activity relationships. acs.orgnih.gov

Computational and Theoretical Investigations of 6 Piperidin 4 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) serves as a fundamental computational tool for exploring the molecular and electronic properties of chemical compounds. For 6-(Piperidin-4-yl)pyridin-2-amine, DFT calculations, often employing the B3LYP functional combined with a 6-311++G(d,p) basis set, provide significant insights into its quantum chemical nature. researchgate.net These theoretical approaches are crucial for understanding the molecule's stability and reactivity. nih.gov

Optimized Geometry and Electronic Structure Analysis

Theoretical models are used to determine the most stable three-dimensional arrangement, or conformation, of this compound. These calculations yield optimized geometrical parameters, such as bond lengths and angles. The structure consists of a pyridine (B92270) ring linked to a piperidine (B6355638) ring via a carbon-carbon bond, with an amino group attached to the pyridine ring. The calculated geometric parameters often show good agreement with experimental data, which validates the computational methods used. researchgate.netnih.gov

The electronic structure, which governs the molecule's physical and chemical behavior, is also a key area of investigation. Important electronic properties like the dipole moment and total energy are calculated to understand the molecule's polarity and thermodynamic stability. researchgate.net

Prediction of Vibrational Frequencies and NMR Chemical Shifts

Vibrational spectroscopy is essential for identifying and characterizing molecules. Theoretical calculations of the vibrational frequencies for this compound can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov To improve accuracy, calculated frequencies are often scaled to correct for systematic errors inherent in the computational models. researchgate.net A strong correlation between theoretical and experimental spectra confirms the assignment of vibrations to specific functional groups within the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is used to theoretically predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated shifts typically exhibit a strong linear relationship with experimental values, aiding in the definitive assignment of NMR signals. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's resistance to electronic excitation. researchgate.netajrcps.com For this compound, the HOMO is largely located on the aminopyridine portion, suggesting this area is prone to donating electrons. The LUMO is primarily distributed across the pyridine ring, indicating its capacity to accept electrons. nih.gov The magnitude of the HOMO-LUMO gap provides insight into the molecule's charge transfer capabilities. nih.govscirp.org

Natural Bond Orbital (NBO) and Charge Distribution Studies

Furthermore, the distribution of atomic charges is calculated using methods like Mulliken population analysis. ajrcps.com These studies reveal the molecule's electrostatic potential and identify regions with positive and negative charges, which is vital for understanding intermolecular interactions and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict a molecule's reactive sites by illustrating its three-dimensional charge distribution. uni-muenchen.delibretexts.org For this compound, the MEP map identifies regions of varying electrostatic potential. researchgate.net

Regions colored red on the MEP map indicate negative potential, which are typically associated with electronegative atoms like nitrogen that have lone pairs of electrons. researchgate.net These sites are prone to electrophilic attack. nih.gov In this molecule, such regions are concentrated around the nitrogen atoms of both the pyridine ring and the amino group. Conversely, blue-colored areas represent positive potential, usually found around hydrogen atoms, and are susceptible to nucleophilic attack. researchgate.netnih.gov Thus, MEP analysis provides a clear guide to the molecule's chemical reactivity. uni-muenchen.de

In Silico Prediction of General Molecular Properties and Reactivity Profiles

Beyond quantum chemical calculations, various in silico tools are employed to predict the general molecular properties and reactivity of this compound. These predictions are valuable in fields like drug discovery for assessing a molecule's potential as a therapeutic agent. Key properties calculated include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These parameters are often evaluated against criteria like Lipinski's rule of five to estimate a compound's oral bioavailability. nih.gov

Table 1: Predicted Molecular Properties of this compound This table presents computationally predicted molecular properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein, at the atomic level. These in silico methods are fundamental in modern drug discovery, allowing for the rational design and optimization of new therapeutic agents.

While no specific molecular modeling studies have been published for this compound, research on structurally similar 2-amino-4-(1-piperidine) pyridine derivatives provides a valuable framework for understanding its potential interactions with biological targets such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase. nih.gov These kinases are significant targets in cancer therapy. nih.gov

A study on a series of 2-amino-4-(1-piperidine) pyridine derivatives designed as ALK/ROS1 dual inhibitors utilized molecular modeling to explore their binding modes and structure-activity relationships (SAR). nih.gov This research highlighted how modifications to the core scaffold influence inhibitory activity, providing a blueprint for how this compound might be computationally evaluated. nih.gov

The exploration of ligand binding modes is crucial for understanding the mechanism of action of a potential drug molecule. This involves identifying the specific amino acid residues within the protein's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

In the absence of direct studies on this compound, the binding mode of a representative inhibitor, compound 2e from a series of 2-amino-4-(1-piperidine) pyridine derivatives, offers significant insights. nih.gov Molecular docking simulations revealed that these inhibitors could fit into the active site of both ALK and ROS1 kinases. nih.gov A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. For compound 2e , the 2-aminopyridine (B139424) core is predicted to form crucial hydrogen bonds with the backbone of residues in this hinge region. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket.

Table 1: Predicted Interactions of an Analogous 2-Aminopyridine Piperidine Derivative with a Target Kinase

| Interaction Type | Ligand Moiety Involved | Protein Residue Involved |

| Hydrogen Bond | 2-Aminopyridine | Hinge Region Residue |

| Hydrophobic Interaction | Piperidine Ring | Hydrophobic Pocket Residues |

This table is illustrative and based on findings for analogous compounds. Specific interactions for this compound would require dedicated docking studies.

Computational methods can also be employed to estimate the binding energy or affinity of a ligand for its target protein. These estimations are valuable for prioritizing compounds for synthesis and experimental testing. Common metrics include docking scores, which are computationally derived values that rank potential binding poses, and more rigorous calculations like binding free energy.

Direct computational estimations of binding energy for this compound are not available. However, the biological activity of analogous compounds, often reported as the half-maximal inhibitory concentration (IC50), serves as an experimental proxy for binding affinity. In the study of 2-amino-4-(1-piperidine) pyridine derivatives, several compounds exhibited potent inhibitory activity against ALK and ROS1 kinases, including against clinically relevant mutant forms. nih.gov For instance, compound 2e demonstrated an IC50 value of 41.3 nM against the crizotinib-resistant ALKL1196M mutant. nih.gov

Table 2: Inhibitory Activity of Representative Analogous 2-Aminopyridine Piperidine Derivatives

| Compound | Target Kinase | IC50 (nM) |

| 2e | ALKL1196M | 41.3 |

| Crizotinib | ALKL1196M | 83.2 |

| 2e | ROS1G2032R | 104.7 |

| Crizotinib | ROS1G2032R | 643.5 |

Data sourced from a study on analogous compounds. nih.gov

More advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics-Poisson-Boltzmann/Surface Area (QM/MM-PB/SA), can provide more accurate estimations of binding free energies by incorporating quantum mechanical effects and solvation energies. nih.govnih.gov These methods, while computationally intensive, can offer a deeper understanding of the factors driving ligand binding. nih.govnih.gov Application of such methods to this compound would be a logical next step in its computational characterization.

6 Piperidin 4 Yl Pyridin 2 Amine As a Synthetic Building Block in Complex Molecule Construction

Applications in Medicinal Chemistry for the Development of Pharmaceutical Scaffolds

The piperidine (B6355638) and pyridine (B92270) rings are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active compounds. researchgate.netscribd.com The combination of these two heterocyclic systems in 6-(Piperidin-4-yl)pyridin-2-amine creates a "privileged scaffold" that medicinal chemists can exploit to design novel therapeutic agents. researchgate.netnih.gov This scaffold serves as a foundational structure that can be systematically modified to interact with various biological targets, leading to the discovery of new drugs for a wide range of diseases.

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a key component in numerous pharmaceuticals, contributing to their desired pharmacological properties. mdpi.com Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a fundamental component in many bioactive molecules and approved drugs. researchgate.netscribd.comnih.gov The presence of both these rings in this compound provides a framework that can be readily functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

Research has demonstrated the importance of the piperidine and pyridine scaffolds in the development of drugs for various therapeutic areas, including cancer, infectious diseases, and neurological disorders. mdpi.com For instance, derivatives of 2-aminopyridine (B139424) have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. The ability to introduce substituents on both the pyridine and piperidine rings of this compound allows for fine-tuning of the molecule's three-dimensional shape and electronic properties to achieve high potency and selectivity for a specific biological target.

A notable example of the utility of similar scaffolds is in the development of kinase inhibitors. For instance, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been successfully used to design highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for cancer treatment. acs.org The initial compound in this series, featuring a piperazine (B1678402) group on the pyridine ring, demonstrated excellent potency and selectivity, highlighting the potential of incorporating such nitrogen-containing heterocycles. acs.org This underscores the value of the this compound scaffold as a starting point for the discovery of new and effective medicines.

Role as a Versatile Intermediate in General Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound serves as a crucial and versatile intermediate in general organic synthesis. researchgate.netmdpi.com Its bifunctional nature, possessing both a primary amine on the pyridine ring and a secondary amine within the piperidine ring, allows for a wide array of chemical transformations. This dual reactivity enables chemists to selectively modify different parts of the molecule to construct more complex chemical architectures.

The primary amino group on the pyridine ring can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse functional groups. These transformations are fundamental in building molecular complexity and are essential for creating libraries of compounds for high-throughput screening in drug discovery. The piperidine nitrogen can also be functionalized, for example, through N-alkylation or N-acylation, providing another point of diversification.

Furthermore, the pyridine ring itself can be a site for various chemical modifications. For example, electrophilic aromatic substitution reactions can be employed to introduce substituents at specific positions on the pyridine ring, further expanding the range of accessible derivatives. The combination of these synthetic handles makes this compound a valuable tool for synthetic chemists seeking to build intricate molecular frameworks. researchgate.netmdpi.com

Rational Design and Synthesis of Diverse Derivatives for Specific Chemical Functions

The concept of rational design plays a pivotal role in modern chemistry, allowing for the targeted synthesis of molecules with predefined properties. nih.gov The this compound scaffold is an excellent platform for the application of rational design principles to create derivatives with specific chemical functions. By understanding the structure-activity relationships (SAR) of related compounds, chemists can make informed decisions about which modifications are most likely to lead to desired outcomes.

For example, in the context of drug discovery, computational modeling and SAR studies can guide the design of derivatives with enhanced potency, improved selectivity, or better pharmacokinetic profiles. nih.gov The strategic placement of substituents on the pyridine or piperidine rings can influence the molecule's ability to interact with a biological target, such as an enzyme's active site.

The synthesis of diverse derivatives of this compound can be achieved through a variety of synthetic methodologies. The primary amine can be used as a handle for the introduction of different side chains through amide bond formation or reductive amination. The piperidine nitrogen offers another point for diversification. This flexibility allows for the creation of a wide array of analogues for biological evaluation.

An example of rational design leading to potent inhibitors can be seen in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, where 3-substituted-4-phenylpyridine derivatives were identified as a novel class of inhibitors. acs.org The exploration of different cyclic amines at the 3-position of the pyridine ring demonstrated that subtle changes in the scaffold could significantly impact biological activity. acs.org Similarly, the design of pyrimidin-2-amine derivatives as potent PLK4 inhibitors for cancer therapy showcases the power of scaffold hopping and rational design in generating novel and effective compounds. nih.gov

The ability to synthesize and evaluate a diverse set of derivatives is crucial for optimizing the desired chemical function, whether it be for biological activity, material properties, or catalytic applications. The versatility of the this compound scaffold makes it an invaluable starting point for such endeavors.

Structure Activity Relationship Sar Studies of 6 Piperidin 4 Yl Pyridin 2 Amine Derivatives

Impact of Substituent Position and Nature on the Pyridine (B92270) Ring

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of derivatives. nih.gov The introduction of substituents can affect the molecule's electronic properties, steric profile, and metabolic stability. nih.gov

Research on various pyridine derivatives has demonstrated that both the nature and position of substituents are critical for activity. For instance, in some series of antiproliferative compounds, an increase in the number of methoxy (-OCH3) groups on the scaffold correlated with a decrease in the IC50 value, indicating higher potency. nih.gov The strategic replacement of other aromatic rings, such as a phenyl group, with a pyridine ring has been shown to improve both the potency and metabolic stability of certain compounds. nih.gov Furthermore, addressing issues like protein-binding can sometimes be achieved by introducing an additional pyridine ring into the molecular structure. nih.gov

The position of substitution is also a key determinant of activity. The C2 and C4 positions of the pyridine ring can be activated towards nucleophilic aromatic substitution by using a Lewis acid, which coordinates to the ring nitrogen and increases the electron deficiency at these positions. researchgate.net Conversely, steric hindrance at certain positions can impede reactions; for example, the reduction of pyridines with bulky substituents at the 4th position has proven to be difficult. researchgate.net The alkylation of related heterocyclic systems like imidazo[4,5-b]pyridine can result in different regioisomers depending on which nitrogen atom is substituted, leading to compounds with distinct biological profiles. mdpi.com

| Modification | Observed Impact | Reference |

|---|---|---|

| Increasing the number of -OCH3 groups | Increased antiproliferative potency (lower IC50) | nih.gov |

| Replacing a phenyl group with a pyridine ring | Improved potency and metabolic stability | nih.gov |

| Introduction of an additional pyridine ring | Resolved protein-binding issues | nih.gov |

| Steric hindrance at the 4-position | Difficulty in pyridine ring reduction | researchgate.net |

Influence of Substitutions and Conformational Changes in the Piperidine (B6355638) Moiety

The piperidine moiety is another critical component of 6-(piperidin-4-yl)pyridin-2-amine derivatives, offering multiple points for modification to modulate pharmacological properties. Substitutions on the piperidine ring can alter a compound's lipophilicity, reactivity, and ability to interact with biological targets.

One key strategy involves replacing certain moieties to fine-tune physicochemical properties. For example, in a series of piperidine derivatives, a benzophenone group was replaced with various aryl and biaryl isosteres to successfully reduce lipophilicity. nih.gov High lipophilicity in some piperidine derivatives has been linked to poor metabolic stability, making such modifications crucial for developing viable drug candidates. mdpi.com

The nitrogen atom within the piperidine ring is often a key interaction point. In related piperazine-containing compounds, this moiety is known to form hydrogen bonds or electrostatic interactions within the active site of an enzyme, stabilizing the enzyme-inhibitor complex. mdpi.com The nature of the substituent on this nitrogen can also influence reactivity. Studies have shown that piperidine and piperazine (B1678402) amides are among the most reactive in a series of electrophilic compounds. acs.org

Achieving specific stereochemistry and regioselectivity during the synthesis of substituted piperidines is a significant challenge but is essential for optimizing activity. nih.gov The conformation of the piperidine ring and its substituents can dictate how the molecule fits into a binding pocket, thereby influencing its biological effect.

| Modification Type | Example | Observed Effect | Reference |

|---|---|---|---|

| Moiety Replacement | Replacing a benzophenone group with aryl isosteres | Reduced lipophilicity | nih.gov |

| Nitrogen Substitution | Formation of piperidine amides | Increased chemical reactivity | acs.org |

| General Property | High lipophilicity | Associated with poor metabolic stability | mdpi.com |

| Interaction Potential | Piperazine/piperidine nitrogen | Forms hydrogen bonds/electrostatic interactions in enzyme active sites | mdpi.com |

Correlation between Specific Structural Features and Molecular Interaction Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific target. SAR studies on this compound derivatives and related compounds have highlighted a strong correlation between specific structural features and their molecular interaction profiles.

Even minor structural modifications can lead to significant changes in activity and selectivity. In a study of analogues of FPMINT, a triazine derivative, replacing a naphthalene moiety with a benzene (B151609) ring completely abolished inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk However, activity could be restored, often with altered selectivity, by adding small substituents to this benzene ring. For instance, adding a chloride at the meta position restored inhibition of ENT1 but not ENT2, while adding a methyl group at the meta position or an ethyl group at the para position regained activity against both transporters. polyu.edu.hk This demonstrates how subtle changes can drastically alter the interaction profile. The same study noted that a halogen substituent on a fluorophenyl ring adjacent to a piperazine moiety was essential for inhibitory activity. polyu.edu.hk

| Structural Feature/Modification | Effect on Molecular Interaction/Activity | Compound Series | Reference |

|---|---|---|---|

| Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | FPMINT Analogues | polyu.edu.hk |

| Addition of meta-chloro to benzene ring | Restored ENT1 inhibition only | FPMINT Analogues | polyu.edu.hk |

| Addition of meta-methyl to benzene ring | Regained inhibitory activity on both ENT1 and ENT2 | FPMINT Analogues | polyu.edu.hk |

| Mutual arrangement of benzothiazine and pyridine planes | Directly influenced analgesic and anti-inflammatory activity | N-pyridylamides | mdpi.com |

| Presence of a halogen on fluorophenyl ring | Essential for inhibitory effects on ENT1 and ENT2 | FPMINT Analogues | polyu.edu.hk |

Insights from Ligand Efficiency and Selectivity Profiling in Derivative Libraries

The screening of derivative libraries is a cornerstone of modern drug discovery, providing valuable data on ligand efficiency and selectivity. By synthesizing and testing a range of related compounds, researchers can identify key structural motifs that confer high potency and specificity for a biological target.

Selectivity is a critical parameter, as off-target effects can lead to undesirable side effects. For example, the piperidine-containing antidiabetic drug Alogliptin exhibits over 10,000-fold selectivity for its target, DPP-4, compared to the related serine proteases DPP-8 and DPP-9. mdpi.com Similarly, studies on the nicotinic ligand AMOP-H-OH and its analogues revealed high potency and selectivity for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) subtype over other nAChR subtypes. researchgate.net

Screening libraries of analogues allows for the systematic optimization of lead compounds. In the development of NAPE-PLD inhibitors, a high-throughput screening hit was systematically modified at three different positions to create a library of pyrimidine-4-carboxamides, which was then evaluated to optimize both potency and lipophilicity. researchgate.net

| Compound | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| 2a | 104.92 | No inhibition | ENT1 selective | polyu.edu.hk |

| 3b | 1.65 | No inhibition | ENT1 selective | polyu.edu.hk |

| 2b | 12.68 | 2.95 | ENT2 selective | polyu.edu.hk |

| 3c | 2.38 | 0.57 | ENT2 selective (most potent) | polyu.edu.hk |

Mechanistic Investigations of 6 Piperidin 4 Yl Pyridin 2 Amine Biological Target Interactions

Interaction with Specific Receptor Systems and Enzymes

Serotonin (B10506) Receptors (e.g., 5-HT1A) and their Subtypes

Derivatives of 6-(Piperidin-4-yl)pyridin-2-amine have been investigated for their potential as selective agonists for the 5-HT1A subtype of serotonin receptors. nih.gov Mechanistic and thermodynamic considerations led to the design of 6-substituted-2-pyridinylmethylamine as a potential 5-HT1A pharmacophore. nih.gov Structure-activity relationship (SAR) studies have revealed that the pyridine (B92270) nitrogen atom, along with the nature and position of substituents on the pyridine ring, are critical for the recognition and activation of 5-HT1A receptors. nih.gov

Certain derivatives have demonstrated nanomolar affinity for 5-HT1A binding sites and exhibited over 500-fold selectivity with respect to alpha1-adrenergic and D2-dopaminergic receptors. nih.gov The agonist properties of these compounds were confirmed by their ability to inhibit forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor. nih.gov Notably, the entire molecular structure is essential for achieving high affinity at these binding sites. nih.gov The pyridinyl-piperazine moiety, a common feature in many of these derivatives, is considered a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov

Sigma Receptors (σ1R, σ2R) Binding and Selectivity

The this compound scaffold has been incorporated into molecules designed to target sigma receptors (σR), which are implicated in various neurological disorders. nih.gov Certain polyfunctionalized pyridines containing this moiety have shown high affinity for the σ1 receptor (σ1R) and significant selectivity over the σ2 receptor (σ2R) subtype. nih.gov For instance, one derivative exhibited a high affinity for human σ1R with a 290-fold selectivity over the σ2R subtype. nih.gov

Molecular modeling studies suggest that specific structural features, such as the linker length connecting the piperidine (B6355638) motif to the pyridine ring and substitutions on the propargyl amine chain, are crucial for this high affinity and selectivity. nih.govresearchgate.net The interaction often involves hydrogen bonds with key amino acid residues like Glu172 and Asp126 in the active site of the receptor. nih.gov It's noteworthy that while many sigma receptor ligands show therapeutic potential, their antiprion activity has been found to be independent of their binding to σ1R and σ2R, suggesting alternative mechanisms of action for some of their effects. nih.gov

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) Modulation

Derivatives of 2-aminopyridine (B139424) have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory activity of these compounds is enhanced by increasing their molecular volume and by specific structural modifications, such as inserting a methylene (B1212753) group between an amide carbonyl and an aromatic ring. nih.gov

Some polyfunctionalized pyridines, which also exhibit high affinity for sigma receptors, have demonstrated potent dual-target activities against both AChE and BChE. nih.gov For example, a specific derivative showed an IC50 of 13 nM for AChE and 3.1 µM for BuChE. nih.govresearchgate.net The ability to modulate cholinesterase activity is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where there is a loss of cholinergic neurons and a decrease in acetylcholine (B1216132) levels. nih.gov

Protein Kinase Inhibition (e.g., B-Raf, Cyclin-Dependent Kinases 4/6, Monopolar Spindle 1, Aurora Kinases, PI3K/mTOR Kinases)

The this compound scaffold has been utilized in the design of potent and selective inhibitors of various protein kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer.

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which can be considered related to the core structure, have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org One such compound demonstrated excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively, and was a highly effective antiproliferative agent. acs.org

PI3K/mTOR Kinases: Starting from a selective mTOR inhibitor, medicinal chemistry efforts led to the discovery of an improved inhibitor, Torin2, which incorporates a 6-aminopyridin-3-yl moiety. nih.gov This compound exhibited an EC50 of 0.25 nM for inhibiting cellular mTOR activity and showed 800-fold selectivity over PI3K. nih.gov

Monopolar Spindle 1 (MPS1): The 1H-pyrrolo[3,2-c]pyridine scaffold has been used to develop potent and selective inhibitors of MPS1, a key component of the spindle assembly checkpoint that is overexpressed in many cancers. nih.gov These inhibitors stabilize an inactive conformation of MPS1, preventing ATP and substrate binding. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Isoform Selectivity

Substituted 6-phenyl-pyridin-2-ylamines and other 2-aminopyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of the neuronal nitric oxide synthase (nNOS) isoform. nih.govnih.gov The inhibition of nNOS is a therapeutic target for various neurological disorders, and selectivity over other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) is crucial to avoid side effects. nih.gov

One promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, displayed excellent potency for both rat (Ki = 46 nM) and human nNOS (Ki = 48 nM), with 388-fold selectivity over human eNOS and 135-fold selectivity over human iNOS. nih.gov Structure-activity relationship studies, aided by the crystal structures of inhibitors complexed with NOS isoforms, have been instrumental in exploring and optimizing this selectivity. nih.gov

Vesicular Acetylcholine Transporter (VAChT) Ligand Binding

The this compound structure is related to compounds that have been investigated as ligands for the vesicular acetylcholine transporter (VAChT). While direct binding data for this compound itself is not detailed in the provided context, the broader class of piperidine-containing compounds has been explored for their interaction with acetylcholine-related targets. nih.gov The acetylcholine-binding protein (AChBP), a soluble homolog of the ligand-binding domain of nicotinic acetylcholine receptors, is often used as a model to study ligand binding. nih.gov The plasticity of the binding site in such proteins can accommodate various ligands, highlighting the potential for piperidine derivatives to interact with components of the cholinergic system. nih.gov

Interactive Data Tables

Table 1: Sigma Receptor Binding Affinity

| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Derivative 1 | hσ1R | 1.45 nih.gov | 290-fold over σ2R nih.gov |

| Derivative 2 | gpσ1R | 2.9 nih.gov | Not specified |

| Aniline derivative 7 | σ1R | Not specified | 24.2 nih.gov |

Table 2: Cholinesterase Inhibition

| Compound | Enzyme | IC50 |

|---|---|---|

| Polyfunctionalized pyridine 5 | AChE | 13 nM nih.gov |

Table 3: Protein Kinase Inhibition

| Compound | Kinase | Ki/EC50 | Selectivity |

|---|---|---|---|

| Derivative 78 | CDK4 | Ki = 1 nM acs.org | High over CDK1, 2, 7, 9 acs.org |

| Derivative 78 | CDK6 | Ki = 34 nM acs.org | High over CDK1, 2, 7, 9 acs.org |

Table 4: nNOS Inhibition

| Compound | Enzyme | Ki (nM) | Selectivity |

|---|---|---|---|

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | rat nNOS | 46 nih.gov | 388-fold over heNOS, 135-fold over hiNOS nih.gov |

Modulation of Cellular Signaling Pathways and Cascade Effects

Derivatives of the this compound scaffold have been identified as potent modulators of several critical cellular signaling pathways, primarily those governed by protein kinases. These enzymes play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Inhibition of Cancer-Associated Kinases:

A significant body of research has focused on developing 2-aminopyridine derivatives as inhibitors of kinases that drive cancer progression, such as Anaplastic Lymphoma Kinase (ALK) and ROS1. nih.gov These receptor tyrosine kinases, when constitutively activated by genetic mutations, trigger a cascade of downstream signaling events that promote unchecked cell proliferation and survival.

Compounds structurally related to this compound have been shown to inhibit ALK and ROS1. nih.gov This inhibition occurs at the cellular level, leading to the suppression of key downstream signaling pathways like the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. The cascade effect of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on these kinases for their survival. For instance, treatment of ALK-addicted H3122 or ROS1-addicted HCC78 cancer cell lines with these inhibitors leads to a significant reduction in cell viability. nih.gov

Furthermore, certain derivatives have demonstrated efficacy against clinically relevant, drug-resistant mutations, such as the ALKL1196M and ROS1G2032R mutants, suggesting that this scaffold can be optimized to overcome therapeutic resistance. nih.gov

Modulation of Inflammatory Pathways:

The 2-aminopyridine scaffold is also integral to inhibitors of Salt-Inducible Kinases (SIKs), specifically SIK2 and SIK3. acs.org SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses. They function by phosphorylating and inactivating transcriptional co-activators, which in turn suppresses the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) while promoting pro-inflammatory responses.